2-Methylquinoline-5-carboxylic acid
Overview
Description
2-Methylquinoline-5-carboxylic acid is an important organic compound that has gained significant interest in various fields of research and industry due to its unique physical, chemical, and biological properties . It has a molecular weight of 187.2 .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . Yalgin and co-workers report the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1D & 2D NMR spectra . These techniques help in assigning peaks and uncovering linkage patterns.Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its conversion into highly functionalized, valuable compounds . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 380.9±22.0 °C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
1. Supramolecular Frameworks in Organic Acid-Base Adducts
Studies have explored the noncovalent weak interactions between 2-methylquinoline and various carboxylic acids. These interactions facilitate the formation of multicomponent organic acid-base adducts, leading to the construction of 1D-3D frameworks through hydrogen bonding and secondary propagating interactions (Jin et al., 2012); (Gao et al., 2014).
2. Nickel (II) Complexes with Amino Acids
The ligand 2-methylquinoline-8-carboxylic acid has been used to investigate the stability constants of binary and ternary nickel (II) complexes with amino acids. This research offers insights into the molecular interactions and stability of these complexes (Henríquez et al., 2021).
3. Phosphorescent Emissions in Copper(I) Complexes
2-Methylquinoline derivatives have been utilized in the synthesis of copper(I) complexes, which exhibit extraordinary photophysical properties. These complexes are of interest due to their phosphorescent emissions, useful in various applications (Małecki et al., 2015).
4. Synthesis and Biological Activities
Research into the synthesis of 2-methylquinoline-4-carboxylic acids and their derivatives has revealed that some compounds exhibit anti-inflammatory, analgesic, antimicrobial, and antifungal activities, indicating potential pharmaceutical applications (Dubrovin et al., 2015).
5. Catalytic Aerobic Oxidation
2-Methylquinoline derivatives have been studied in the context of catalytic aerobic oxidation, demonstrating their utility in chemical transformations and synthesis processes (Zhang et al., 2008).
6. Esterification Reactions
The esterification of 2-methylquinoline-3-carboxylic acid has been studied to optimize reaction conditions, contributing to the field of organic synthesis and chemical engineering (Gao Wen-tao, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been found to interact with a variety of biological targets, playing a major role in medicinal chemistry .
Mode of Action
Quinoline derivatives are known for their versatile applications in synthetic organic chemistry and are often used as scaffolds in drug discovery .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in a wide range of biological and pharmaceutical activities .
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been reported to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-methylquinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJCKNYCWUGWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313060 | |
Record name | 2-Methyl-5-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-39-9 | |
Record name | 2-Methyl-5-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 634-39-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-5-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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